molecular formula C6H6N2NaO3 B1310074 Sodium 2-amino-4-nitrophenolate CAS No. 61702-43-0

Sodium 2-amino-4-nitrophenolate

Cat. No.: B1310074
CAS No.: 61702-43-0
M. Wt: 177.11 g/mol
InChI Key: BRFXNNKOCOUTSF-UHFFFAOYSA-N
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Description

Sodium 2-amino-4-nitrophenolate is an organic compound with the molecular formula C6H5N2NaO3. It is a derivative of nitrophenol and is known for its distinctive yellow color. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Sodium 2-amino-4-nitrophenolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of tyrosine phosphatase, which in turn affects the activity of cation channels such as Ca2+, K+, and Na+ . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of cation channels, leading to changes in cellular ion homeostasis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound’s interaction with tyrosine phosphatase results in the inhibition of cation channel activity, which affects cellular signaling and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of similar compounds have been associated with toxic effects such as hyperthermia and oxidative stress . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and metabolism.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-amino-4-nitrophenolate can be synthesized through the reduction of 2,4-dinitrophenol. One common method involves the use of hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH of the solution is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrosulfide as a reducing agent is common in industrial settings .

Comparison with Similar Compounds

Sodium 2-amino-4-nitrophenolate is unique compared to other nitrophenol derivatives due to its specific functional groups and their arrangement on the aromatic ring. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

61702-43-0

Molecular Formula

C6H6N2NaO3

Molecular Weight

177.11 g/mol

IUPAC Name

sodium;2-amino-4-nitrophenolate

InChI

InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;

InChI Key

BRFXNNKOCOUTSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na]

61702-43-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 202.6 parts of 2,4-dinitrochlorobenzene in 300 parts of water and 7 parts of 32.6% strength sodium hydroxide solution is heated to about 90° C., and 256 parts of 32.6% strength sodium hydroxide solution are added at 90° to 95° C. in the course of about 3 hours, whilst stirring. The mixture is subsequently stirred at 90° to 95° C. for about 2 hours and 400 parts of water and 184 parts of ammonium chloride are added to the resulting 2,4-dinitrophenolate suspension, whereupon a pH value of 7.0 is established. 580 parts of a 31.9% strength hydrosulphide solution are then metered in at 70° to 75° C. in the course of about 45 minutes, whilst stirring continuously and continuously monitoring the pH value of the reduction batch, which rises to 8.6. The mixture is subsequently stirred at 70° to 75° C. for about 45 minutes. 40 parts of sodium chloride are then sprinkled in and the reaction mixture is then cooled to about 5° C. and filtered. 410 parts of a 39.6% strength aqueous press cake of sodium 2-amino-4-nitrophenolate, corresponding to 92% of the theoretical yield, are obtained. 410 parts of this press cake are introduced into 1,000 parts of water and are dissolved at pH ~1 with 225 parts of 30% strength aqueous hydrochloric acid. The sulphur is then filtered off and 116 parts of 32.6% strength sodium hydroxide solution are added to the aqueous solution of 2-amino-4-nitrophenol hydrochloride in order to establish a pH of 5. The yellow suspension of 2-amino-4-nitrophenol is subsequently stirred at 5° to 10° C. for about 1 hour and the product which has separated out is isolated by filtration. 324 parts of a 41.9% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 135.8 parts of 100% pure 2-amino-4-nitrophenol (88% of theory, relative to 2,4-dinitrochlorobenzene) are obtained. A dried sample has a sulphur content of <0.1% and a melting point of 144° C.
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